1-Methylaziridine-2,2-dicarboxamide

Description

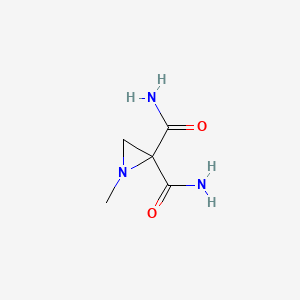

1-Methylaziridine-2,2-dicarboxamide is a nitrogen-containing heterocyclic compound with a three-membered ring structure

Properties

Molecular Formula |

C5H9N3O2 |

|---|---|

Molecular Weight |

143.14 g/mol |

IUPAC Name |

1-methylaziridine-2,2-dicarboxamide |

InChI |

InChI=1S/C5H9N3O2/c1-8-2-5(8,3(6)9)4(7)10/h2H2,1H3,(H2,6,9)(H2,7,10) |

InChI Key |

NOEJALHNEIXLOC-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC1(C(=O)N)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylaziridine-2,2-dicarboxamide can be synthesized through several methods. One common approach involves the reaction of aziridine with methyl isocyanate under controlled conditions. Another method includes the use of palladium-catalyzed aminocarbonylation with diamines as N-nucleophiles . The reaction conditions typically involve the use of carbon monoxide and structurally different aliphatic diamines, with optimization towards double carbonylation.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above, with a focus on optimizing yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methylaziridine-2,2-dicarboxamide undergoes various chemical reactions, including:

Nucleophilic Ring-Opening Reactions: These reactions are facilitated by the high strain energy of the aziridine ring, leading to the formation of alkylated products.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although these reactions are less common compared to nucleophilic substitutions.

Common Reagents and Conditions:

Nucleophiles: Alcohols, thiols, and anilines are commonly used nucleophiles in ring-opening reactions.

Catalysts: Palladium and copper catalysts are often employed to facilitate these reactions.

Major Products: The major products formed from these reactions include various alkylated derivatives and ring-expanded compounds such as imidazolidin-4-ones .

Scientific Research Applications

1-Methylaziridine-2,2-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methylaziridine-2,2-dicarboxamide primarily involves nucleophilic ring-opening reactions. The high strain energy of the aziridine ring promotes its reactivity towards nucleophiles, leading to the formation of alkylated products . This reactivity is further enhanced by the presence of electron-withdrawing groups, which activate the ring for nucleophilic attack .

Comparison with Similar Compounds

Aziridine-2-carboxylic acid derivatives: These compounds share a similar aziridine ring structure and exhibit comparable reactivity towards nucleophiles.

Pyridine-2,6-dicarboxamide derivatives: These compounds are used in materials science and have similar synthetic routes and applications.

Uniqueness: 1-Methylaziridine-2,2-dicarboxamide is unique due to its specific methyl substitution, which influences its reactivity and potential applications. The presence of two carboxamide groups also enhances its versatility in chemical synthesis and biological applications.

Biological Activity

1-Methylaziridine-2,2-dicarboxamide (CAS No. 1269292-41-2) is a compound belonging to the aziridine family, characterized by its unique three-membered ring structure containing nitrogen. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C5H9N3O2

Molecular Weight : 145.14 g/mol

IUPAC Name : 1-methyl-2,2-aziridinedicarboxamide

InChI Key : ZKZQZLZJYQZLQW-UHFFFAOYSA-N

The structure of this compound features two carboxamide groups attached to the aziridine ring, which may influence its biological interactions and reactivity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aziridine precursors with carboxylic acid derivatives under controlled conditions. The detailed synthetic pathway is crucial for understanding the compound's availability for biological testing.

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For instance, a study indicated that derivatives of aziridines exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL .

| Compound | Target Bacteria | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| This compound | Staphylococcus aureus | 16–32 | Moderate to Strong |

| Escherichia coli | 32 | Moderate | |

| Klebsiella pneumoniae | 64 | Moderate |

Anticancer Activity

Recent research has highlighted the anticancer potential of aziridine-containing compounds. In particular, studies have reported that aziridines can induce cytotoxic effects in various cancer cell lines. For example, compounds similar to this compound have been evaluated for their growth inhibitory properties in human cancer cell lines such as HeLa and P388 leukemia cells. The observed IC50 values suggest significant cytotoxicity at low concentrations .

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| HeLa | <10 | Highly Effective |

| P388 Leukemia | <5 | Highly Effective |

The biological activity of this compound is believed to stem from several mechanisms:

- Interaction with Cellular Targets : The compound may bind to specific cellular receptors or enzymes, modulating their activity and influencing cellular pathways related to growth and apoptosis.

- Induction of Oxidative Stress : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death through apoptosis.

- Antibacterial Mechanism : The mechanism behind its antibacterial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of aziridine derivatives:

- A study published in PubMed Central demonstrated that aziridine-thiourea derivatives exhibited substantial antibacterial activity against clinical isolates of Staphylococcus aureus, suggesting that modifications on the aziridine ring could enhance antimicrobial properties .

- Another investigation focused on the cytotoxic effects of aziridine derivatives on various cancer cell lines, revealing that certain structural modifications could significantly increase their potency against resistant cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.